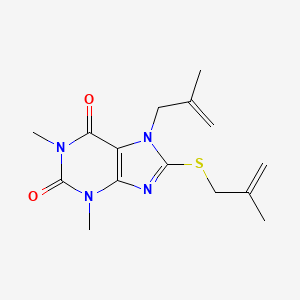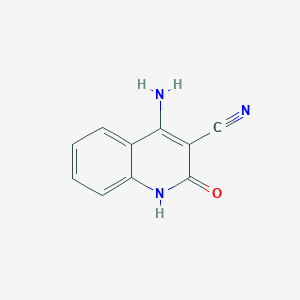
5,7-Bis(trifluoromethyl)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis(trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C11H6F6N2 and a molecular weight of 280.17 . It is used for research purposes.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5,7-Bis(trifluoromethyl)quinolin-2-amine, involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for 5,7-Bis(trifluoromethyl)quinolin-2-amine is 1S/C11H6F6N2/c12-10(13,14)5-3-7(11(15,16)17)6-1-2-9(18)19-8(6)4-5/h1-4H,(H2,18,19) .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis
The boiling point of 5,7-Bis(trifluoromethyl)quinolin-2-amine is predicted to be 287.0±35.0 °C, and its density is predicted to be 1.505±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antibacterial and Antimalarial Applications
The quinoline ring system, which includes 5,7-Bis(trifluoromethyl)quinolin-2-amine , has been traditionally used in the search for synthetic antimalarial drugs . The incorporation of fluorine atoms is known to enhance the biological activity of these compounds. This particular compound has been studied for its potential use in antibacterial and antimalarial applications due to the presence of the trifluoromethyl groups, which can significantly improve the efficacy of pharmaceuticals .
Enzyme Inhibition
Many synthetic quinolines, including fluorinated derivatives, have shown to be effective enzyme inhibitors . The trifluoromethyl groups on the quinoline ring of 5,7-Bis(trifluoromethyl)quinolin-2-amine could potentially enhance this activity, making it a valuable compound for research into new enzyme inhibitors that could lead to the development of novel therapeutic agents.
Agricultural Chemicals
Fluorinated quinolines have found applications in agriculture, possibly as fungicides or growth regulators . The specific properties of 5,7-Bis(trifluoromethyl)quinolin-2-amine could be exploited to develop new agricultural chemicals that offer improved performance over existing compounds.
Liquid Crystal Components
Due to their unique structural properties, certain fluorinated quinolines are used as components in liquid crystals . The 5,7-Bis(trifluoromethyl)quinolin-2-amine could be investigated for its potential applications in this field, contributing to the development of advanced liquid crystal displays.
Organic Synthesis and Medicinal Chemistry
The compound 5,7-Bis(trifluoromethyl)quinolin-2-amine is of interest in organic synthesis and medicinal chemistry research. It can participate in various chemical reactions, such as Suzuki-Miyaura couplings, which are essential for forming carbon-carbon bonds in the synthesis of complex molecules.
Photocatalytic Applications
There has been a growing interest in the use of quinolines in photocatalytic applications. The 5,7-Bis(trifluoromethyl)quinolin-2-amine could be utilized in photocatalytic methods for the synthesis of important classes of compounds, offering a greener alternative to conventional synthesis methods .
Propiedades
IUPAC Name |
5,7-bis(trifluoromethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)5-3-7(11(15,16)17)6-1-2-9(18)19-8(6)4-5/h1-4H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJXAZVQUFSTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=CC(=C21)C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(trifluoromethyl)quinolin-2-amine | |
CAS RN |
1431426-58-2 |
Source


|
| Record name | 5,7-bis(trifluoromethyl)quinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

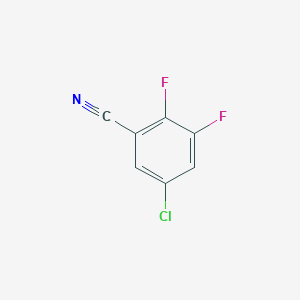
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2753462.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B2753463.png)
![5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753464.png)
![(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753466.png)
![2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2753470.png)
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)
![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B2753474.png)
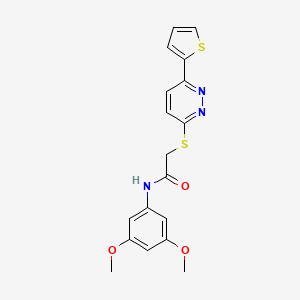
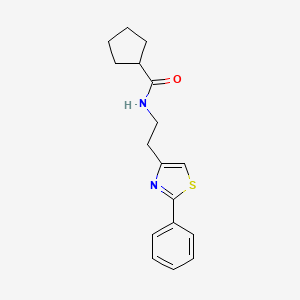
![3-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2753480.png)
